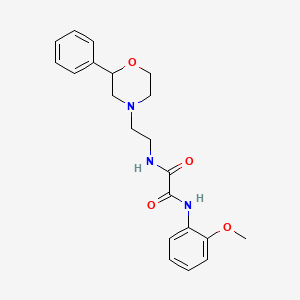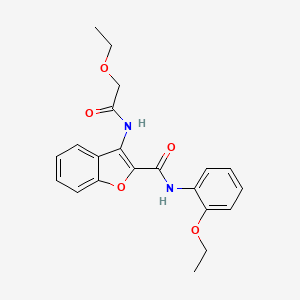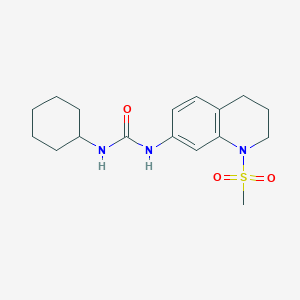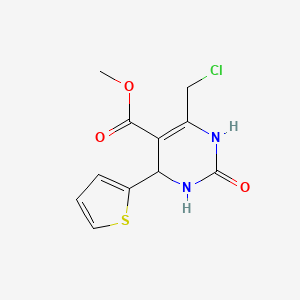
Ethyl 4-methoxy-2,5,6-trimethylpyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-methoxy-2,5,6-trimethylpyridine-3-carboxylate is a chemical compound that belongs to the class of organic compounds known as pyridines. Pyridines are heterocyclic aromatic compounds with a nitrogen atom replacing one of the carbon atoms in the benzene ring. The ethyl ester group at the 3-position and the methoxy and methyl substituents at various positions on the pyridine ring influence the chemical and physical properties of the compound, as well as its reactivity in various chemical reactions.
Synthesis Analysis
The synthesis of related pyridine compounds often involves multistep reactions, including catalytic processes and the formation of intermediates. For instance, the synthesis of various pyrrole and pyridine derivatives has been reported using relay catalytic cascade reactions, Suzuki-Miyaura coupling, and amidation reactions . Although the exact synthesis of Ethyl 4-methoxy-2,5,6-trimethylpyridine-3-carboxylate is not detailed in the provided papers, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of pyridine derivatives is characterized by the presence of a pyridine ring, which is a six-membered ring containing one nitrogen atom and five carbon atoms. The substituents attached to the ring, such as methoxy and methyl groups, can influence the electronic distribution and steric hindrance, affecting the compound's reactivity and interaction with other molecules. X-ray crystallography and spectroscopic methods, such as NMR, are commonly used to determine the structure and confirm the identity of such compounds .
Chemical Reactions Analysis
Pyridine derivatives can undergo various chemical reactions, including nucleophilic substitutions, catalytic reductions, and reactions with nucleophiles to introduce new substituents . The presence of an ester group can also allow for hydrolysis reactions under alkaline or acidic conditions, leading to the formation of the corresponding carboxylic acid . The reactivity of the pyridine ring can be further modified by the presence of electron-donating or electron-withdrawing groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of Ethyl 4-methoxy-2,5,6-trimethylpyridine-3-carboxylate would be influenced by its molecular structure. The presence of substituents can affect the boiling point, melting point, solubility, and stability of the compound. Pyridine derivatives are generally stable under normal conditions but can be sensitive to strong oxidizing or reducing agents. The compound's polarity and potential for hydrogen bonding can also influence its solubility in various solvents .
Relevant Case Studies
While the provided papers do not mention Ethyl 4-methoxy-2,5,6-trimethylpyridine-3-carboxylate specifically, they do provide insights into the synthesis and characterization of structurally related compounds. For example, the synthesis of ethyl canthinone-1-carboxylates involves a Pd-catalyzed Suzuki-Miyaura coupling followed by a Cu-catalyzed C-N coupling, which could be relevant for the synthesis of similar pyridine derivatives . Additionally, the characterization of Schiff base compounds derived from pyridine analogs provides an example of how substituents can influence the molecular structure and properties of the compound .
Aplicaciones Científicas De Investigación
Synthesis of Gastric-Acid Inhibiting Compounds
Ethyl 4-methoxy-2,5,6-trimethylpyridine-3-carboxylate serves as a critical building block for the synthesis of compounds with gastric-acid inhibiting activity. A new synthesis pathway for 4-methoxy-2,3,5-trimethylpyridine, an essential precursor for these compounds, demonstrates the compound's significance in medicinal chemistry. This synthesis involves condensation reactions, selective hydrogenolysis, and chlorine substitution processes, highlighting the compound's utility in complex organic syntheses (Mittelbach et al., 1988).
Development of Hypoglycemic Agents
Research into the synthesis of 4-Ethoxycarbonyl(cyano)-β-Carbolines from azidopyridine derivatives has led to the discovery of compounds with significant hypoglycemic properties. Ethyl 7-fluoro-1,3-dimethyl-9H-pyrido[3,4-b]indole-4-carboxylate, a derivative synthesized through this pathway, exhibited the highest glucose-lowering action. This underscores the potential of Ethyl 4-methoxy-2,5,6-trimethylpyridine-3-carboxylate derivatives in developing new treatments for diabetes (Proshchenkova et al., 2021).
Crystal and Molecular Structure Studies
The compound's derivatives have been examined for their crystal and molecular structures, contributing to our understanding of chalcone derivative molecules and their potential in conjugated addition reactions for creating biologically active substances. Such studies are fundamental in drug design, providing insights into the molecular interactions and stability of potential pharmaceutical compounds (Kaur et al., 2012).
Antimicrobial and Antioxidant Properties
Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and their derivatives have demonstrated promising antimicrobial and antioxidant activities. These findings indicate the potential of Ethyl 4-methoxy-2,5,6-trimethylpyridine-3-carboxylate derivatives in developing new antimicrobial and antioxidant agents, which could lead to novel treatments for infections and oxidative stress-related diseases (Raghavendra et al., 2016).
Corrosion Inhibition
Derivatives of Ethyl 4-methoxy-2,5,6-trimethylpyridine-3-carboxylate have been explored for their applications in corrosion inhibition, specifically for protecting mild steel in acidic environments. Such compounds offer an efficient and environmentally friendly alternative to traditional corrosion inhibitors, with implications for extending the lifespan of metal structures and components in industrial settings (Saranya et al., 2020).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .
Propiedades
IUPAC Name |
ethyl 4-methoxy-2,5,6-trimethylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-6-16-12(14)10-9(4)13-8(3)7(2)11(10)15-5/h6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUKAAQSCNRUEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N=C1C)C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1851359-11-9 |
Source


|
| Record name | ethyl 4-methoxy-2,5,6-trimethylpyridine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3,4-Dimethoxyphenyl)acetyl]-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2550063.png)
![4-[3-[(2,2,2-Trifluoroacetyl)amino]propyl]benzenesulfonyl fluoride](/img/structure/B2550065.png)


![2-(3-chlorophenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2550072.png)
![2-Chloro-1-(6,6-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)propan-1-one](/img/structure/B2550073.png)


![Ethyl 4-[2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetyl]piperazine-1-carboxylate](/img/structure/B2550077.png)

![1-(5-chloro-2-methylphenyl)-N-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2550081.png)

